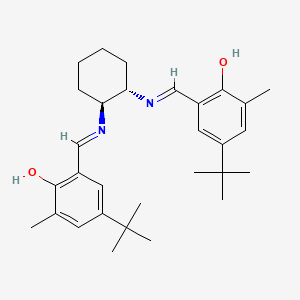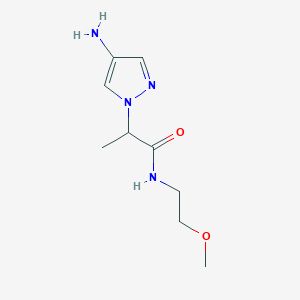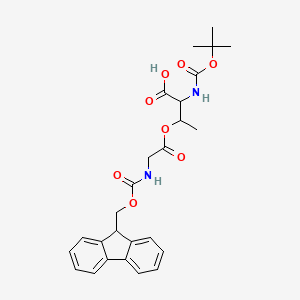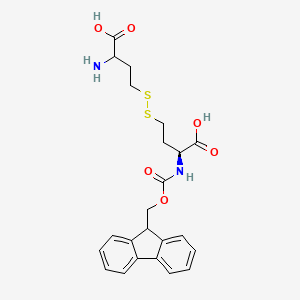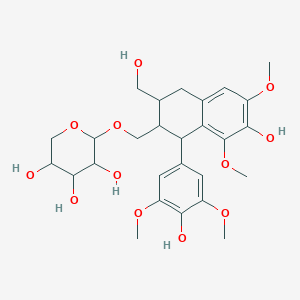
4-(Bromomethyl)-2-(tert-butyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-(tert-butyl)oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the bromomethyl and tert-butyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(tert-butyl)oxazole typically involves the bromination of 2-(tert-butyl)oxazole. One common method is the reaction of 2-(tert-butyl)oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to facilitate the bromination reaction, providing better control over reaction conditions and minimizing side reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-(tert-butyl)oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction of the bromomethyl group can lead to the formation of methyl-substituted oxazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thio, or alkoxy-substituted oxazoles.
Oxidation: Formation of oxazole carboxylic acids or ketones.
Reduction: Formation of methyl-substituted oxazoles.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-(tert-butyl)oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-(tert-butyl)oxazole involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-2-(tert-butyl)oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Methyl)-2-(tert-butyl)oxazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
2-(tert-Butyl)oxazole: The parent compound without the bromomethyl group.
Uniqueness
4-(Bromomethyl)-2-(tert-butyl)oxazole is unique due to the presence of both the bromomethyl and tert-butyl groups. The bromomethyl group provides high reactivity towards nucleophiles, while the tert-butyl group offers steric protection, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H12BrNO |
|---|---|
Peso molecular |
218.09 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-tert-butyl-1,3-oxazole |
InChI |
InChI=1S/C8H12BrNO/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3 |
Clave InChI |
MGFVEIFVZYCKME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=CO1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)


![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)
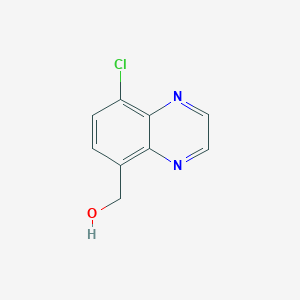
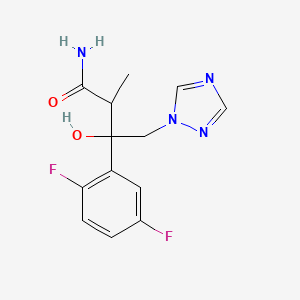
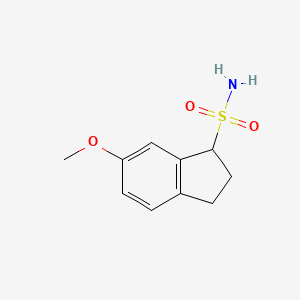
![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
